tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate
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Overview
Description
tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[1131]heptadeca-1(17),13,15-triene-8-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, an oxa-bridge, and a tetraazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tetraazabicyclo framework. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with metals like nickel, copper, and zinc. These complexes are studied for their unique structural and electronic properties .
Biology
In biological research, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its piperazine ring is a common motif in many pharmaceuticals .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent. Its unique structure allows it to interact with various biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The oxa-bridge and tetraazabicyclo framework provide additional binding sites, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A similar compound with a different substituent pattern.
3,11-dibenzyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A derivative with benzyl groups.
3,7,11-tribenzyl-3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: Another derivative with multiple benzyl groups.
Uniqueness
tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate is unique due to its combination of a piperazine ring, an oxa-bridge, and a tetraazabicyclo framework. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
183728-55-4 |
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Molecular Formula |
C21H36N6O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl 15-piperazin-1-yl-4-oxa-3,8,11,17-tetrazabicyclo[11.3.1]heptadeca-1(16),13(17),14-triene-8-carboxylate |
InChI |
InChI=1S/C21H36N6O3/c1-21(2,3)30-20(28)27-8-4-12-29-24-16-18-14-19(26-9-5-22-6-10-26)13-17(25-18)15-23-7-11-27/h13-14,22-24H,4-12,15-16H2,1-3H3 |
InChI Key |
IYAQZJVCFPUWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCONCC2=CC(=CC(=N2)CNCC1)N3CCNCC3 |
Origin of Product |
United States |
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